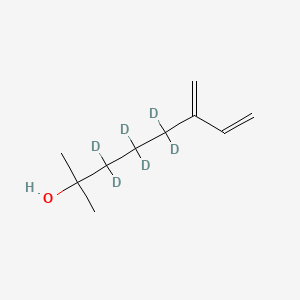
Myrcenol-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myrcenol-d6 is a deuterated form of Myrcenol, where six hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope-labeled compound in various research applications. The incorporation of deuterium can significantly alter the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and other scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Myrcenol-d6 involves the deuteration of Myrcenol. One common method is the catalytic hydrogenation of Myrcenol in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The deuteration process is carefully monitored to maintain the integrity of the compound and to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: Myrcenol-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or ketones, while reduction can produce saturated alcohols .
Scientific Research Applications
Myrcenol-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of Myrcenol in biological systems.
Medicine: Utilized in drug development to investigate the pharmacokinetics and metabolism of Myrcenol-based drugs.
Industry: Applied in the production of fragrances and flavors, where isotopic labeling helps in quality control and product development
Mechanism of Action
The mechanism of action of Myrcenol-d6 is similar to that of Myrcenol. The deuterium atoms do not significantly alter the chemical properties of the compound but can affect its metabolic stability and pharmacokinetics. This compound interacts with various molecular targets and pathways, including enzymes involved in its metabolism. The presence of deuterium can slow down the rate of metabolic reactions, leading to prolonged activity and stability of the compound .
Comparison with Similar Compounds
Dihydromyrcenol: A hydrogenated form of Myrcenol, commonly used in fragrances.
Linalool: Another terpene alcohol with a similar structure and fragrance profile.
Geraniol: A terpene alcohol with floral notes, used in perfumes and flavors.
Uniqueness of Myrcenol-d6: this compound is unique due to its isotopic labeling with deuterium. This labeling provides distinct advantages in research applications, such as improved stability and altered metabolic profiles. The use of this compound allows for more precise studies in drug development and other scientific fields .
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
160.29 g/mol |
IUPAC Name |
3,3,4,4,5,5-hexadeuterio-2-methyl-6-methylideneoct-7-en-2-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h5,11H,1-2,6-8H2,3-4H3/i6D2,7D2,8D2 |
InChI Key |
DUNCVNHORHNONW-JEKPXRCASA-N |
Isomeric SMILES |
[2H]C([2H])(C(=C)C=C)C([2H])([2H])C([2H])([2H])C(C)(C)O |
Canonical SMILES |
CC(C)(CCCC(=C)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


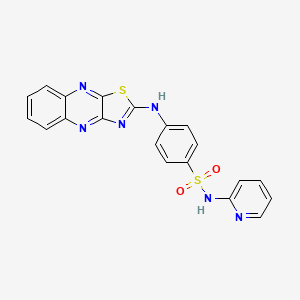
![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)
![N-[5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-2-fluoroprop-2-enamide](/img/structure/B12386343.png)
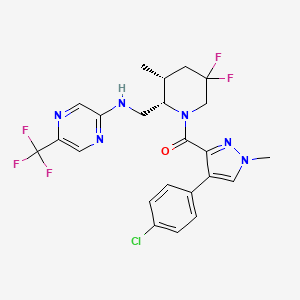
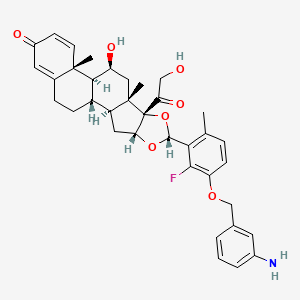
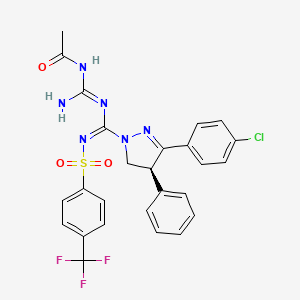
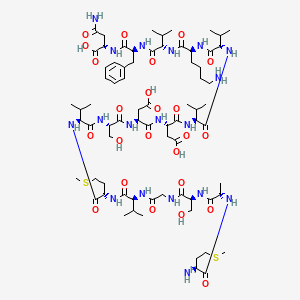
![(2r)-2-[[(1r,2s,3r,4r,5r)-4-Acetamido-2-[(2s,3r,4r,5s,6r)-3-Acetamido-6-(Hydroxymethyl)-4,5-Bis(Oxidanyl)oxan-2-Yl]oxy-6,8-Dioxabicyclo[3.2.1]octan-3-Yl]oxy]propanoic Acid](/img/structure/B12386366.png)
![(1R,3S)-2-(2-chloro-1-oxoethyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid methyl ester](/img/structure/B12386372.png)
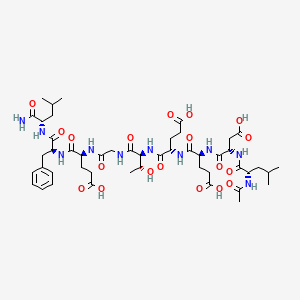
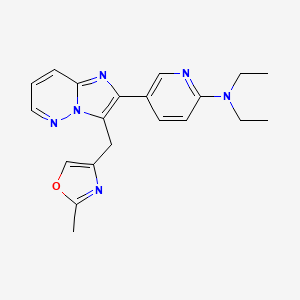
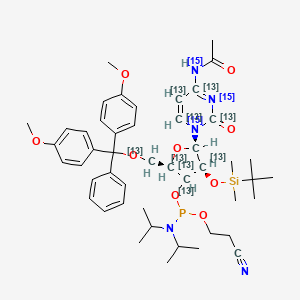
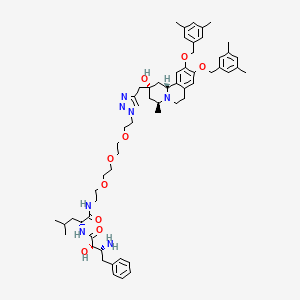
![3-[2-(3-amino-1H-indazol-4-yl)ethynyl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12386394.png)
